Cas no 112279-56-8 (1-(4-AMINO-2-FLUOROPHENYL)ETHANONE)
112279-56-8 structure
Product Name:1-(4-AMINO-2-FLUOROPHENYL)ETHANONE
CAS-nummer:112279-56-8
MF:C8H8FNO
MW:153.153625488281
MDL:MFCD08234548
CID:135943
PubChem ID:14621110
Update Time:2025-05-25
1-(4-AMINO-2-FLUOROPHENYL)ETHANONE Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(4-AMINO-2-FLUOROPHENYL)ETHANONE
- 1-ACETYL-4-AMINO-2-FLUOROBENZENE
- Ethanone, 1-(4-amino-2-fluorophenyl)-
- 1-(4-azanyl-2-fluoranyl-phenyl)ethanone
- 4'-AMINO-2'-FLUOROACETOPHENONE
- Ethanone, 1-(4-amino-2-fluorophenyl)- (9CI)
- W-204780
- A802537
- SCHEMBL8280039
- 1-(4-amino-2-fluoro-phenyl)ethanone
- CS-0440950
- 1-(4-Amino-2-fluoro-phenyl)-ethanone
- AKOS006287189
- AT16600
- 112279-56-8
- Ethanone,1-(4-amino-2-fluorophenyl)-
- DTXSID50562305
- MB05492
- 1-(4-AMINO-2-FLUOROPHENYL)ETHAN-1-ONE
- DB-262879
- 1-(4-Amino-2-Fluorophenyl)-Ethanone
-
- MDL: MFCD08234548
- Inchi: 1S/C8H8FNO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,10H2,1H3
- InChI-sleutel: CSRMETUFNPMTCM-UHFFFAOYSA-N
- LACHT: FC1C=C(C=CC=1C(C)=O)N
Berekende eigenschappen
- Exacte massa: 153.05900
- Monoisotopische massa: 153.058992041g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 1
- Complexiteit: 160
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.3
- Topologisch pooloppervlak: 43.1Ų
Experimentele eigenschappen
- PSA: 43.09000
- LogboekP: 2.19170
1-(4-AMINO-2-FLUOROPHENYL)ETHANONE Douanegegevens
- HS-CODE:2922399090
- Douanegegevens:
中国海关编码:
2922399090概述:
2922399090 其他氨基醛、氨基酮及其盐(包括氨基醌及其盐,但含有一种以上含氧基的除外). 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 乙醇胺及其盐应报明色度, 乙醇胺及其盐应报明包装
Summary:
2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
1-(4-AMINO-2-FLUOROPHENYL)ETHANONE Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0651-1g |
1-(4-Amino-2-fluoro-phenyl)-ethanone |
112279-56-8 | 96% | 1g |
2968.15CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0651-5g |
1-(4-Amino-2-fluoro-phenyl)-ethanone |
112279-56-8 | 96% | 5g |
10176.51CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0651-500mg |
1-(4-Amino-2-fluoro-phenyl)-ethanone |
112279-56-8 | 96% | 500mg |
1908.1CNY | 2021-05-08 | |
| eNovation Chemicals LLC | D660901-1g |
1-(4-AMINO-2-FLUOROPHENYL)ETHANONE |
112279-56-8 | 95% | 1g |
$795 | 2024-08-03 | |
| eNovation Chemicals LLC | D660901-5g |
1-(4-AMINO-2-FLUOROPHENYL)ETHANONE |
112279-56-8 | 95% | 5g |
$1560 | 2024-08-03 | |
| eNovation Chemicals LLC | Y1128972-500mg |
1-(4-Amino-2-fluoro-phenyl)-ethanone |
112279-56-8 | 95% | 500mg |
$285 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1128972-1g |
1-(4-Amino-2-fluoro-phenyl)-ethanone |
112279-56-8 | 95% | 1g |
$555 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1128972-5g |
1-(4-Amino-2-fluoro-phenyl)-ethanone |
112279-56-8 | 95% | 5g |
$2230 | 2024-07-28 | |
| eNovation Chemicals LLC | D660901-5g |
1-(4-AMINO-2-FLUOROPHENYL)ETHANONE |
112279-56-8 | 95% | 5g |
$1560 | 2025-02-19 | |
| eNovation Chemicals LLC | D660901-1g |
1-(4-AMINO-2-FLUOROPHENYL)ETHANONE |
112279-56-8 | 95% | 1g |
$795 | 2025-02-19 |
1-(4-AMINO-2-FLUOROPHENYL)ETHANONE Gerelateerde literatuur
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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